
(5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-acetyl-5-furan/thiophene-pyrazole derivatives with the corresponding aldehydes, which affords the targeted chalcone derivatives in good yields . The newly synthesized chalcones were fully characterized by spectrometric and elemental analyses .Chemical Reactions Analysis
The reaction of 4-acetyl-5-furan/thiophene-pyrazole derivatives with the corresponding aldehydes affords the targeted chalcone derivatives in good yields . The newly synthesized chalcones were fully characterized by spectrometric and elemental analyses .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Evaluation
A study conducted by Ravula et al. (2016) explored the microwave-assisted synthesis of novel pyrazoline derivatives, including compounds related to "(5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone". These compounds exhibited significant anti-inflammatory and antibacterial activities, suggesting their potential in developing new therapeutic agents. This method proved to be efficient, yielding higher product quantities in shorter reaction times and being environmentally friendly (Ravula et al., 2016).
Structural Exploration and Antiproliferative Activity
Another study by Prasad et al. (2018) focused on the synthesis, structural exploration, and evaluation of antiproliferative activity of a compound closely related to "this compound". Their findings highlighted the compound's potential in cancer therapy, with structural characteristics conducive to inhibiting tumor growth (Prasad et al., 2018).
Antimicrobial Activities of Azole Derivatives
Research by Başoğlu et al. (2013) on azole derivatives, originating from furan-2-carbohydrazide, demonstrated potent antimicrobial properties. These findings suggest the chemical framework's utility in creating compounds that could serve as bases for new antimicrobial agents (Başoğlu et al., 2013).
Corrosion Inhibition
A study by Singaravelu et al. (2022) investigated the corrosion inhibition of mild steel using organic inhibitors related to "this compound". The synthesized compounds demonstrated significant inhibition efficiency, providing insights into their application in protecting metals from corrosion (Singaravelu et al., 2022).
Anticancer and Antiangiogenic Effects
Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives showing significant in vivo anticancer and antiangiogenic effects. These compounds, including those structurally related to "this compound", inhibited tumor growth and angiogenesis, suggesting their potential in cancer treatment (Chandrappa et al., 2010).
Eigenschaften
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-17(13-11-15(22-18-13)14-3-1-9-21-14)19-7-5-12(6-8-19)16-4-2-10-23-16/h1-4,9-12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVFALQQWKHQHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

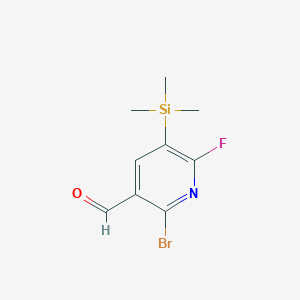

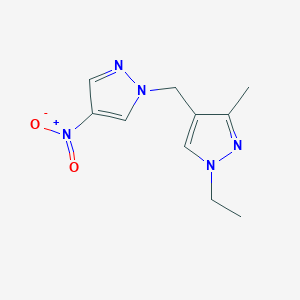
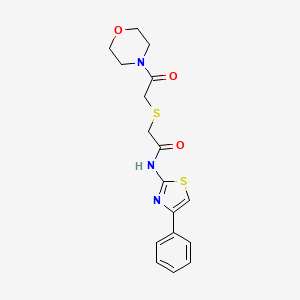



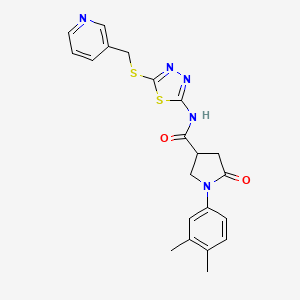
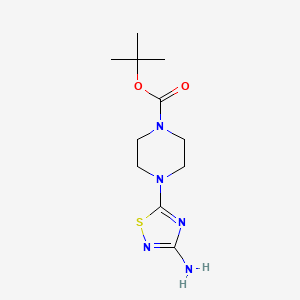
![7-(4-Bromopyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2876926.png)
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B2876928.png)
![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/no-structure.png)
![(3E)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2876931.png)
![(1s,4r)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2876932.png)